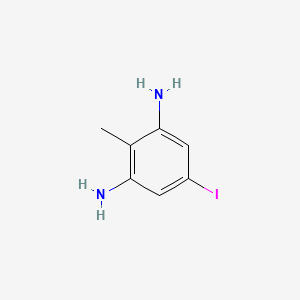
5-Iodo-2-methylbenzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-2-methylbenzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an iodine atom, a methyl group, and two amine groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methylbenzene-1,3-diamine typically involves multiple steps. One common method is the nitration of 2-methylbenzene (toluene) to form 2-methyl-1,3-dinitrobenzene, followed by reduction to 2-methyl-1,3-diaminobenzene. The final step involves the iodination of 2-methyl-1,3-diaminobenzene to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Iodo-2-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom and amine groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, alkoxide ions, or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can produce nitro derivatives, while reduction can yield amine derivatives.
科学的研究の応用
5-Iodo-2-methylbenzene-1,3-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Iodo-2-methylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The iodine atom and amine groups can form bonds with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Methylbenzene-1,3-diamine: Lacks the iodine atom, making it less reactive in certain chemical reactions.
5-Bromo-2-methylbenzene-1,3-diamine: Contains a bromine atom instead of iodine, leading to different reactivity and properties.
5-Chloro-2-methylbenzene-1,3-diamine: Contains a chlorine atom, which also affects its chemical behavior.
Uniqueness
5-Iodo-2-methylbenzene-1,3-diamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific reactions that are not possible with bromine or chlorine, making this compound valuable for certain applications.
特性
CAS番号 |
798567-87-0 |
|---|---|
分子式 |
C7H9IN2 |
分子量 |
248.06 g/mol |
IUPAC名 |
5-iodo-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C7H9IN2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,9-10H2,1H3 |
InChIキー |
RWWJAFGHOWONLG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1N)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



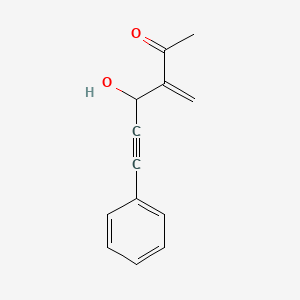

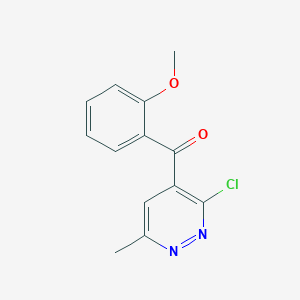
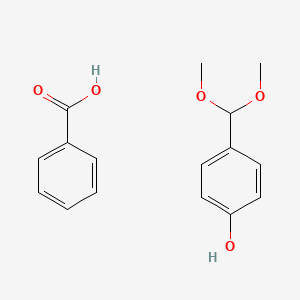

![1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213238.png)
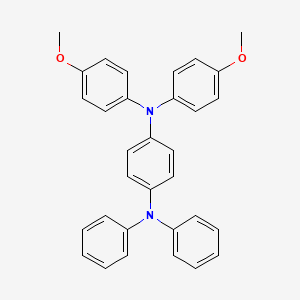
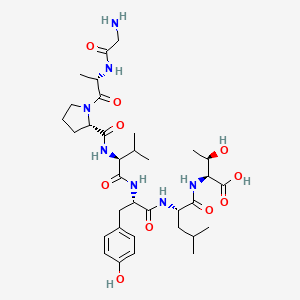
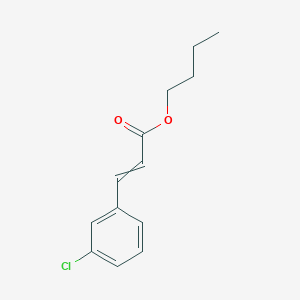
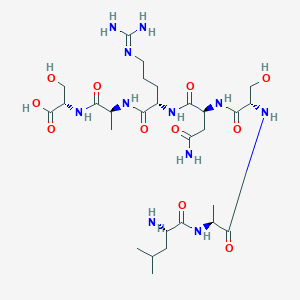
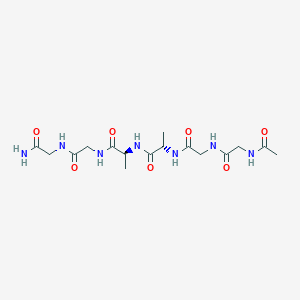
![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)
![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)
